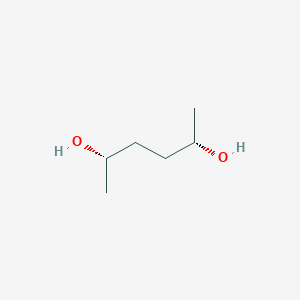

(2S,5S)-hexane-2,5-diol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S,5S)-hexane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBHFSEKCCCBW-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426191 | |

| Record name | (2S,5S)-2,5-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34338-96-0 | |

| Record name | 2,5-Hexanediol, (2S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034338960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S)-2,5-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5S)-2,5-Hexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-HEXANEDIOL, (2S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YQ77RD3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S,5S)-Hexane-2,5-diol: Properties, Synthesis, and Applications

Introduction

(2S,5S)-Hexane-2,5-diol (CAS: 34338-96-0) is a C₂-symmetric chiral diol that has emerged as a pivotal building block in modern asymmetric synthesis.[1] Its stereochemically defined structure, featuring two secondary alcohol functionalities on a flexible hexane backbone, makes it an invaluable precursor for the synthesis of high-value chiral ligands, specialty polymers, and complex pharmaceutical intermediates.[2][3] Unlike its achiral meso diastereomer, (2S,5R)-hexane-2,5-diol, the enantiopure (2S,5S) and (2R,5R) forms provide a direct pathway to introducing chirality into target molecules, profoundly influencing their biological activity and material properties.

This guide provides a comprehensive overview of the core chemical properties, stereoselective synthesis, and key applications of this compound, offering field-proven insights for professionals in chemical research and development.

Molecular Structure and Physicochemical Properties

This compound is one of three stereoisomers of hexane-2,5-diol, the others being its enantiomer, (2R,5R)-hexane-2,5-diol, and the achiral meso form, (2R,5S)-hexane-2,5-diol.[4] The defining feature of the (2S,5S) isomer is the S configuration at both stereocenters (C2 and C5), which imparts the molecule with C₂ rotational symmetry. This symmetry is a critical attribute, particularly when the diol is used to create bidentate ligands for asymmetric catalysis, as it reduces the number of possible diastereomeric transition states.[5]

The molecule's structure consists of a six-carbon chain with hydroxyl groups at the second and fifth positions. The presence of two hydroxyl groups makes it a polar molecule, capable of acting as both a hydrogen bond donor and acceptor.[6]

Physical and Chemical Identifiers

A summary of the key physical and chemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 34338-96-0 | [2][7] |

| Molecular Formula | C₆H₁₄O₂ | [7] |

| Molecular Weight | 118.17 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | CO">C@@HO | [7] |

| Appearance | Colorless to light yellow liquid or solid | [6] |

| Melting Point | 50-53 °C | [6] |

| Boiling Point | 213-215 °C | [6] |

| Density | ~0.958 g/cm³ | [6] |

| Flash Point | ~101 °C | [6] |

| Solubility | Soluble in Chloroform, Ethanol, Methanol, and Water. | [6][8] |

| Optical Purity | Commercially available with ee ≥99% | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific high-resolution spectral data requires access to proprietary databases, the expected characteristics are well-understood.[3][7][9]

-

¹H NMR: The proton NMR spectrum is expected to be symmetric due to the molecule's C₂ symmetry. Key signals would include a doublet for the methyl protons (CH₃), a multiplet for the methine protons (CH-O), and a complex multiplet for the diastereotopic methylene protons (-CH₂-CH₂-). The hydroxyl protons (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.[4]

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry, showing only three distinct signals: one for the methyl carbons, one for the methine carbons, and one for the methylene carbons.[7]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol groups.[4] A strong C-O stretching band is also expected around 1050-1150 cm⁻¹.[4]

-

Mass Spectrometry: Electron ionization mass spectrometry of hexane-2,5-diol typically shows fragmentation patterns corresponding to the loss of water and cleavage adjacent to the hydroxyl groups.[9]

Stereoselective Synthesis

The primary challenge in synthesizing this compound is the precise control of stereochemistry at two centers. The most effective and industrially relevant method is the asymmetric reduction of the prochiral diketone, 2,5-hexanedione.

Biocatalytic Reduction of 2,5-Hexanedione

The enzymatic reduction of 2,5-hexanedione using baker's yeast (Saccharomyces cerevisiae) is the cornerstone of modern synthesis for this chiral diol.[8] This biotransformation is highly regarded for its exceptional stereoselectivity, environmental compatibility ("green chemistry"), and operational simplicity.

Causality of Method: The success of this method hinges on the presence of specific dehydrogenase enzymes within the yeast that preferentially catalyze the reduction of the ketone to the (S)-alcohol. Research has identified a key enzyme, Gre2p (a 3-methylbutanal reductase), as being primarily responsible for this highly stereoselective transformation.[5] This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to deliver a hydride to the re-face of each carbonyl group, resulting in the desired (2S,5S) stereochemistry with exceptional fidelity. The enzymatic process yields the product with both high diastereomeric excess (de >99%) and enantiomeric excess (ee >99%).[2][5]

Figure 1: Workflow for the biocatalytic synthesis of this compound.

Example Experimental Protocol: Yeast-Mediated Reduction

This protocol is a representative methodology based on established literature.[5]

-

Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient broth until it reaches a high cell density.

-

Bioreduction: The yeast cells are harvested and resuspended in a buffered aqueous solution. 2,5-Hexanedione is added as the substrate, often along with a co-substrate like glucose to facilitate the in-situ regeneration of the NADPH cofactor.

-

Reaction Monitoring: The reaction is maintained at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to resolve the stereoisomers.

-

Workup and Purification: Once the reaction is complete, the yeast cells are removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography or distillation to yield pure this compound.

Key Reactions and Applications

The utility of this compound stems from the reactivity of its two hydroxyl groups, allowing it to serve as a versatile C₆ chiral synthon.

Synthesis of Chiral Phospholane Ligands

A premier application of this compound is in the synthesis of C₂-symmetric bisphospholane ligands, such as the renowned DuPhos family.[2] These ligands are highly effective in rhodium-catalyzed asymmetric hydrogenation reactions, which are critical in pharmaceutical manufacturing.

Workflow:

-

Activation: The diol is first converted into a dielectrophile. A common method is to transform it into a cyclic sulfate by reaction with thionyl chloride followed by oxidation (e.g., with RuCl₃/NaIO₄).

-

Phosphine Coupling: The cyclic sulfate is then subjected to a nucleophilic substitution reaction with a primary phosphine (e.g., phenylphosphine), which opens the ring and forms the phospholane structure.

-

Ligand Formation: Two of these phospholane units are then coupled to a backbone, such as a 1,2-disubstituted benzene ring, to form the final C₂-symmetric bidentate ligand.

Figure 2: General workflow for synthesizing a DuPhos-type ligand from this compound.

Dehydrative Cyclization

Under acidic conditions, this compound undergoes an intramolecular Williamson ether synthesis (dehydrative cyclization) to form 2,5-dimethyltetrahydrofuran.[4] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at one of the stereocenters. The product formed from the (2S,5S)-diol is therefore cis-2,5-dimethyltetrahydrofuran, another valuable chiral synthon.[10]

Monomer for Specialty Polymers

This compound can be used as a chiral monomer in polycondensation reactions with diacids or diisocyanates to create specialty polyesters and polyurethanes.[3] The stereochemistry of the diol is crucial for controlling the final material properties.

-

Crystallinity: Polymers synthesized from the optically pure (2S,5S)-diol can be semicrystalline with distinct melting points. In contrast, using a racemic or meso mixture of the diol leads to stereo-irregularity, disrupting crystal packing and resulting in amorphous materials.[3]

-

Thermal Properties: The methyl side groups on the hexane backbone restrict polymer chain mobility. This leads to materials with a higher glass transition temperature (Tg) and improved thermal resistance compared to polymers made from linear diols like 1,6-hexanediol.[3]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed.

-

Hazards: Causes skin and serious eye irritation.[7]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[2] The recommended storage temperature is often 2-8°C.[6]

-

Incompatibilities: Reacts violently with strong oxidants.

Conclusion

This compound is a powerful and versatile chiral building block whose value is intrinsically linked to its well-defined C₂-symmetric structure. Its efficient and highly stereoselective synthesis via biocatalysis makes it an accessible and attractive component for advanced applications. For researchers in drug development and materials science, a thorough understanding of its properties and reactivity is key to leveraging its potential in creating next-generation chiral ligands, catalysts, and polymers with precisely engineered characteristics.

References

-

PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Haberland, J., et al. (2014). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 12(13), 2245-2251. DOI: 10.1039/C3OB42399A. Available at [Link]

-

Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Building Block for Advanced Polymers and Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: New Chiral Phospholanes; Synthesis, Characterization, and Use in Asymmetric Hydrogenation Reactions. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Hexanediol. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Hexanediol. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]

- 3. 2,5-Hexanediol(2935-44-6) 1H NMR spectrum [chemicalbook.com]

- 4. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]

- 9. 2,5-Hexanediol [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

(2S,5S)-Hexane-2,5-diol: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 34338-96-0

Introduction: The Significance of Chiral Diols in Asymmetric Synthesis

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for stereochemically pure active pharmaceutical ingredients (APIs). Chiral diols, such as (2S,5S)-hexane-2,5-diol, are invaluable building blocks in the synthetic chemist's toolbox, enabling the precise construction of complex chiral molecules. Their C2 symmetry and strategically placed hydroxyl groups make them exceptional precursors for chiral ligands and auxiliaries, which are instrumental in directing the stereochemical outcome of a wide array of chemical transformations.

This in-depth technical guide provides a comprehensive overview of this compound, a versatile chiral diol with significant applications in asymmetric synthesis and drug development. We will delve into its fundamental properties, explore a robust and environmentally benign synthesis protocol, and elucidate its critical role in the synthesis of high-impact pharmaceuticals through its conversion to powerful chiral ligands. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chiral synthon in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a C2-symmetric secondary diol.[1][2] Its well-defined stereochemistry is the cornerstone of its utility in asymmetric synthesis.

| Property | Value | Reference |

| CAS Number | 34338-96-0 | [1][3] |

| Molecular Formula | C₆H₁₄O₂ | [1][3] |

| Molecular Weight | 118.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [LookChem] |

| Melting Point | 50-53 °C | [LookChem] |

| Boiling Point | 213.4 °C at 760 mmHg | [LookChem] |

| Density | 0.958 g/cm³ | [LookChem] |

| Solubility | Soluble in Chloroform, Ethanol, Methanol | [LookChem] |

| Optical Purity (ee) | ≥99% | [3] |

Spectroscopic Data: While detailed spectra are best consulted from dedicated databases, the expected spectroscopic signatures are as follows:

-

¹H NMR: Resonances corresponding to the methyl protons, methylene protons, methine protons adjacent to the hydroxyl groups, and the hydroxyl protons. The splitting patterns will reflect the coupling between these protons.

-

¹³C NMR: Six distinct carbon signals corresponding to the methyl, methylene, and methine carbons.

-

IR Spectroscopy: A broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-O stretching vibrations around 1050-1150 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.

Stereoselective Synthesis: A Green Chemistry Approach via Biocatalysis

The enantiomerically pure this compound is efficiently synthesized via the stereoselective reduction of the prochiral diketone, 2,5-hexanedione. While various chemical methods exist, the biocatalytic reduction using baker's yeast (Saccharomyces cerevisiae) stands out as a cost-effective, environmentally friendly, and highly selective method.[1][4]

The key to this transformation is the action of specific oxidoreductase enzymes within the yeast cells. Research has identified the dehydrogenase Gre2p as the primary enzyme responsible for the highly stereoselective reduction of 2,5-hexanedione to this compound, achieving excellent conversion yields (>99%) and exceptional diastereomeric and enantiomeric excess (>99.9% de and ee).[1][4] This biocatalytic approach offers a remarkable volumetric productivity, making it a viable route for industrial-scale production.[1]

Experimental Protocol: Biocatalytic Reduction of 2,5-Hexanedione

This protocol outlines a general laboratory procedure for the synthesis of this compound using baker's yeast. Optimization may be required based on the specific yeast strain and laboratory conditions.

Materials:

-

2,5-Hexanedione

-

Baker's Yeast (Saccharomyces cerevisiae)

-

Glucose (or other suitable carbon source)

-

Water (deionized or distilled)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (fermentation flask, separatory funnel, rotary evaporator)

Procedure:

-

Yeast Suspension Preparation: In a suitable fermentation flask, prepare a suspension of baker's yeast in a solution of glucose in water. The concentration of yeast and glucose should be optimized for efficient reduction.

-

Substrate Addition: Once the yeast is actively fermenting (indicated by gas evolution), add 2,5-hexanedione to the suspension. The addition can be done neat or as a solution in a minimal amount of a water-miscible solvent to aid dispersion.

-

Fermentation/Reduction: Maintain the reaction mixture at a controlled temperature (typically around 30-35 °C) with gentle agitation for a period of 24-72 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Extraction: After the reaction is complete, separate the yeast cells from the broth by centrifugation or filtration. Saturate the aqueous broth with sodium chloride to reduce the solubility of the diol and extract the product with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the diol with high purity.

Caption: Biocatalytic synthesis of this compound.

Application in Drug Development: Precursor to DuPhos Ligands

A primary and highly impactful application of this compound in drug development is its role as a chiral precursor for the synthesis of the DuPhos family of phospholane ligands.[3][5] These C2-symmetric diphosphine ligands, developed by M.J. Burk, are renowned for their exceptional performance in asymmetric hydrogenation reactions.[5] When complexed with transition metals like rhodium, DuPhos ligands form highly active and enantioselective catalysts for the reduction of a wide range of prochiral substrates.

The synthesis of DuPhos ligands from this compound typically involves a two-step process:

-

Formation of a Cyclic Sulfate: The diol is reacted with a sulfating agent, such as thionyl chloride followed by oxidation, to form a cyclic sulfate. This activates the hydroxyl groups for the subsequent nucleophilic substitution.

-

Reaction with a Diphosphine: The cyclic sulfate is then treated with a primary phosphine, such as 1,2-bis(phosphino)benzene, in the presence of a strong base to yield the corresponding DuPhos ligand.

Caption: Synthesis of DuPhos ligand from this compound.

Case Study: Synthesis of a Key Intermediate for Candoxatril

The practical utility of DuPhos ligands derived from this compound is exemplified in the synthesis of a pivotal glutarate intermediate for the drug Candoxatril.[6][7] Candoxatril is an orally active neutral endopeptidase inhibitor.

In a key step of the synthesis, a prochiral α,β-unsaturated carboxylic acid is subjected to asymmetric hydrogenation. The use of a cationic rhodium catalyst bearing the Me-DuPhos ligand, derived from this compound, facilitates this transformation with outstanding efficiency and enantioselectivity, affording the desired chiral glutarate intermediate in high yield (95%) and with exceptional enantiomeric excess (>99% ee).[6][7] This robust process has been successfully validated on a multi-kilogram scale, highlighting its industrial applicability.[6]

This case study underscores the critical role of this compound as the foundational chiral building block. Its stereochemical information is effectively transferred through the DuPhos ligand to the rhodium catalyst, which then orchestrates the highly enantioselective hydrogenation, ultimately leading to the desired stereocenter in the drug intermediate.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. Its ready availability through a highly efficient and stereoselective biocatalytic route makes it an attractive starting material. The transformation of this diol into the powerful DuPhos family of ligands has had a profound impact on the field of asymmetric catalysis, enabling the development of robust and scalable syntheses of chiral drugs and their intermediates. For drug development professionals, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the design and execution of innovative and efficient synthetic strategies.

References

-

Burk, M. J., Bienewald, F., Challenger, S., Derrick, A., & Ramsden, J. A. (1999). Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. The Journal of Organic Chemistry, 64(9), 3290–3298. [Link]

-

Burk, M. J., Bienewald, F., Challenger, S., Derrick, A., & Ramsden, J. A. (1999). Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. PubMed. [Link]

-

PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-. Retrieved from [Link]

-

Müller, M., Katzberg, M., Bertau, M., & Hummel, W. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 8(7), 1579-1585. [Link]

-

Müller, M., Katzberg, M., Bertau, M., & Hummel, W. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. PubMed. [Link]

-

Wikipedia. (n.d.). DuPhos. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Hexanediol. Retrieved from [Link]

-

Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]

- 4. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DuPhos - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (2S,5S)-Hexane-2,5-diol

Foreword: The Architectural Nuance of a C₂-Symmetric Diol

In the landscape of stereoselective organic synthesis and advanced materials science, chiral diols serve as foundational building blocks.[1][2] Their defined three-dimensional arrangement of hydroxyl groups is a powerful tool for inducing chirality in a vast array of chemical transformations.[3] Among these, (2S,5S)-hexane-2,5-diol, a C₂-symmetric chiral diol, is a valuable precursor for creating specialized ligands, polymers, and pharmaceutical intermediates.[4][5][6] Its utility is intrinsically linked to its stereochemical purity; contamination with its enantiomer, (2R,5R)-hexane-2,5-diol, or its diastereomer, the achiral meso-(2R,5S)-hexane-2,5-diol, can dramatically alter the properties of the final product.[6][7]

This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices and the integration of data from orthogonal methods. The objective is to establish a self-validating analytical workflow that confirms not only the molecular formula and connectivity but, most critically, the absolute configuration of the stereocenters.

Physicochemical Identity

Before embarking on a detailed structural analysis, establishing the fundamental properties of the target compound is essential. These values serve as the initial checkpoint for sample identification and purity assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| Synonyms | (2S,5S)-(+)-Hexanediol, (S,S)-2,5-Hexanediol | [4][8] |

| CAS Number | 34338-96-0 | [4][5][8] |

| Molecular Formula | C₆H₁₄O₂ | [4][5][8] |

| Molecular Weight | 118.17 g/mol | [5][8] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Melting Point | 50-53 °C | [4] |

| Boiling Point | 213.4 °C at 760 mmHg | [4] |

| Optical Activity | Dextrorotatory (+) | [4][8] |

The Analytical Workflow: A Multi-Pronged Approach

The complete elucidation of this compound requires a logical progression from establishing its basic constitution to defining its precise three-dimensional structure. The following workflow illustrates the interdependent nature of the necessary analytical techniques.

Caption: Overall workflow for the structure elucidation of this compound.

Part 1: Confirmation of Molecular Formula and Connectivity

The initial phase of analysis focuses on verifying the molecular formula (C₆H₁₄O₂) and the correct arrangement of atoms (a hexane backbone with hydroxyl groups at positions 2 and 5).

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the most direct evidence of molecular weight and offers valuable clues about the structure through fragmentation patterns. For a relatively small molecule like hexane-2,5-diol, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, providing both separation from volatile impurities and mass analysis.

Expected Results:

-

Molecular Ion (M⁺): While potentially weak or absent in electron ionization (EI), the molecular ion peak should appear at m/z 118.

-

Key Fragments: The fragmentation of hexane-2,5-diol is predictable. Cleavage alpha to the secondary alcohols and dehydration are the dominant pathways. Key expected fragments include:

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the diol sample in 1 mL of a volatile solvent like methanol or dichloromethane.

-

GC Column: Utilize a mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: Inject 1 µL with a split ratio of 50:1 to avoid overloading the detector.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Final Hold: 5 minutes at 220 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.[10]

-

-

Data Analysis: Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the fragmentation pattern.[9][11]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For hexane-2,5-diol, its primary utility is the unequivocal identification of the hydroxyl (-OH) groups.

Expected Results:

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹.[7] The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the hexane backbone.

-

C-O Stretch: A distinct peak in the 1150-1050 cm⁻¹ region, characteristic of a secondary alcohol.[7]

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.

-

Background Scan: Perform a background scan with a clean, empty crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule. Due to the C₂ symmetry of this compound, the ¹H and ¹³C spectra are significantly simplified, providing a clear fingerprint of the molecular structure.

Expected ¹³C NMR Spectrum (e.g., in CDCl₃): The molecule's symmetry dictates that only three distinct carbon signals will be observed.

-

~23 ppm: Methyl carbons (C1 and C6).

-

~35 ppm: Methylene carbons (C3 and C4).

-

~68 ppm: Methine carbons bearing the hydroxyl group (C2 and C5).

Expected ¹H NMR Spectrum (e.g., in CDCl₃): The symmetry results in four distinct proton environments.

-

~1.2 ppm (doublet): Protons of the two equivalent methyl groups (H1 and H6), coupled to the adjacent methine proton.

-

~1.5-1.7 ppm (multiplet): Protons of the two equivalent methylene groups (H3 and H4). These protons are diastereotopic and will exhibit complex coupling to each other and to the adjacent methine protons.

-

~2.0 ppm (broad singlet): Protons of the two hydroxyl groups. The chemical shift can vary with concentration and temperature, and the signal may be broad.

-

~3.8 ppm (multiplet): Protons of the two equivalent methine groups (H2 and H5), coupled to the methyl and methylene protons.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the diol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks.

-

¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

-

Data Analysis: Integrate the ¹H signals, determine the multiplicity (splitting patterns), and assign both ¹H and ¹³C signals to the corresponding atoms in the structure.

Part 2: Elucidation of Absolute Stereochemistry

Once the connectivity is confirmed, the next critical phase is to determine the absolute configuration at the C2 and C5 stereocenters.

Polarimetry

Causality: Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. It provides the most fundamental proof of chirality and enantiomeric enrichment. A non-zero optical rotation confirms that the sample is not a racemic mixture or the achiral meso compound.

Expected Result: this compound is dextrorotatory, meaning it rotates plane-polarized light to the right.[4][8] The specific rotation value ([α]) should be positive. An observed rotation of zero would indicate either the racemic or meso form.[12]

Protocol: Measuring Specific Rotation

-

Sample Preparation: Accurately weigh a known amount of the diol (e.g., 100 mg) and dissolve it in a specific volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask. This gives the concentration (c) in g/mL.

-

Instrumentation: Use a calibrated polarimeter. Fill a sample cell of known path length (l), typically 1 decimeter (dm).

-

Measurement: Zero the instrument with the pure solvent. Measure the observed rotation (α) of the sample solution at a specific temperature (T) and wavelength (D-line of sodium, 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀᴰ = α / (l × c) .

Chiral Chromatography

Causality: Chiral chromatography is the gold standard for separating and quantifying stereoisomers. By using a chiral stationary phase (CSP), the enantiomers ((2S,5S) and (2R,5R)) and the meso diastereomer can be physically separated, allowing for precise determination of enantiomeric excess (ee) and diastereomeric purity.

Principle: The CSP creates transient, diastereomeric complexes with the analytes. These complexes have different energies, leading to different retention times for each stereoisomer.

Protocol: Chiral GC Method Development

-

Column Selection: Choose a GC column with a cyclodextrin-based CSP, which is effective for separating chiral alcohols.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the diol mixture in a suitable solvent (e.g., hexane/isopropanol).

-

Initial Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature: Start with an isothermal method (e.g., 100 °C) and introduce a slow ramp if co-elution occurs.

-

Detector: Flame Ionization Detector (FID).

-

-

Optimization: Adjust the temperature and flow rate to achieve baseline separation of the three possible stereoisomers.

-

Quantification: Integrate the peak areas of the (2S,5S), (2R,5R), and meso isomers. Calculate the enantiomeric excess (ee) of the chiral pair using the formula: ee (%) = [|(Area S,S - Area R,R)| / (Area S,S + Area R,R)] × 100 .

NMR with Chiral Derivatizing Agents (CDAs)

Causality: This powerful technique converts a pair of enantiomers into a pair of diastereomers in situ, which can then be distinguished by high-resolution NMR. It serves as an excellent orthogonal method to confirm the enantiomeric purity determined by chiral chromatography.

Principle: The diol is reacted with a single enantiomer of a chiral derivatizing agent, such as a chiral boronic acid.[13][14] The (2S,5S)-diol will form one diastereomer, while any contaminating (2R,5R)-diol will form a different diastereomer. These diastereomers are no longer mirror images and will have distinct chemical shifts in their NMR spectra.

Caption: Conversion of enantiomers to diastereomers for NMR analysis.

Protocol: Derivatization with 2-Formylphenylboronic Acid and (R)-α-Methylbenzylamine [14][15]

-

Reaction Setup: In an NMR tube, dissolve the diol sample (~5 µmol) in 0.7 mL of CDCl₃.

-

Add Reagents: Add 2-formylphenylboronic acid (~1.1 equivalents) and (R)-(+)-α-methylbenzylamine (~1.1 equivalents).

-

Reaction: Cap the tube and shake for 5-10 minutes at room temperature to form the diastereomeric iminoboronate esters.

-

NMR Acquisition: Immediately acquire a ¹H NMR spectrum.

-

Data Analysis: Identify a well-resolved pair of signals corresponding to the two different diastereomers (e.g., the imine C-H proton). Carefully integrate these signals. The ratio of the integrals directly reflects the enantiomeric ratio of the starting diol.

Conclusion: Synthesizing Data for Unambiguous Assignment

| Analytical Technique | Information Provided | Confirmation Check |

| Mass Spectrometry | Molecular Weight (118.17) & Fragmentation | Confirms C₆H₁₄O₂ formula. |

| IR Spectroscopy | Presence of -OH functional groups | Confirms the molecule is an alcohol. |

| ¹H & ¹³C NMR | Carbon-hydrogen framework & C₂ symmetry | Confirms hexane-2,5-diol connectivity. |

| Polarimetry | Bulk optical activity (dextrorotatory) | Confirms enantiomeric enrichment. |

| Chiral Chromatography | Separation and quantification of all stereoisomers | Provides definitive ee (%) and diastereomeric purity. |

| NMR with CDA | Independent quantification of enantiomeric ratio | Orthogonally validates the ee (%) from chromatography. |

By following this rigorous workflow, a researcher can confidently assign the structure and confirm the stereochemical purity of this compound, ensuring its suitability for high-stakes applications in drug development and materials science.

Caption: Logical flow of data integration for final structure confirmation.

References

-

This compound - LookChem. LookChem. [Link]

-

2,5-Hexanediol, (2S,5S)- | C6H14O2 - PubChem. National Center for Biotechnology Information. [Link]

-

(2S,5R)-2,5-Hexanediol | C6H14O2 - PubChem. National Center for Biotechnology Information. [Link]

-

Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC. National Center for Biotechnology Information. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity - ACS Omega. American Chemical Society. [Link]

-

(2S,5S)-2,5-Hexanediol - Enzymaster. Enzymaster. [Link]

-

2,5-Hexanediol | C6H14O2 - PubChem. National Center for Biotechnology Information. [Link]

-

2,5-Hexanediol - NIST WebBook. National Institute of Standards and Technology. [Link]

-

2,5-Hexanediol - NIST WebBook. National Institute of Standards and Technology. [Link]

-

This compound: A Building Block for Advanced Polymers and Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,5-Hexanediol - Wikipedia. Wikipedia. [Link]

-

Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed. National Center for Biotechnology Information. [Link]

-

Novel chiral tetramic acid-derived diols: organocatalytic facile synthesis and unique structural properties - RSC Publishing. Royal Society of Chemistry. [Link]

-

NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - NIH. National Center for Biotechnology Information. [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed. National Center for Biotechnology Information. [Link]

-

PRODUCTIVITY BEGINS WITH REPRODUCIBLE DETECTION OF HEXANE ISOMERS - Agilent. Agilent Technologies. [Link]

-

Which of the following diastereomers of hexane-2,5-diol is optically inactive? - Study Prep in Pearson+. Pearson+. [Link]

-

Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution - Modgraph. Modgraph Consultants Ltd. [Link]

-

1H NMR expected splitting pattern for cis-but-2-ene-1,4-diol : r/chemhelp - Reddit. Reddit. [Link]

-

Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols - PubMed. National Center for Biotechnology Information. [Link]

-

Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Agilent Technologies. [Link]

-

Chiral separation chromatography of compounds 2-5 - ResearchGate. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel chiral tetramic acid-derived diols: organocatalytic facile synthesis and unique structural properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]

- 6. nbinno.com [nbinno.com]

- 7. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]

- 8. 2,5-Hexanediol, (2S,5S)- | C6H14O2 | CID 6950288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,5-Hexanediol [webbook.nist.gov]

- 12. Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+ [pearson.com]

- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (2S,5S)-Hexane-2,5-diol: Elucidating Stereochemistry and Purity

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2S,5S)-hexane-2,5-diol, a chiral diol of significant interest in synthetic chemistry. As a versatile building block, its well-defined stereochemistry is crucial for applications ranging from the synthesis of specialty polymers to chiral ligands for asymmetric catalysis.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to characterize this important molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol , is one of three stereoisomers of hexane-2,5-diol.[2] The other two are its enantiomer, (2R,5R)-hexane-2,5-diol, and the achiral meso compound, (2S,5R)-hexane-2,5-diol. The specific spatial arrangement of the two hydroxyl groups in the (2S,5S) configuration imparts unique properties to the molecule, making its unambiguous identification and characterization paramount.

The synthesis of enantiomerically pure this compound is often achieved through the stereoselective reduction of 2,5-hexanedione, a process that can be accomplished with high efficiency using biocatalysts such as dehydrogenases from Saccharomyces cerevisiae.[2] The confirmation of the stereochemical integrity and purity of the final product relies heavily on a combination of spectroscopic techniques, which will be detailed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

Due to the C₂ symmetry of this compound, the molecule exhibits a simplified ¹H NMR spectrum. The two halves of the molecule are chemically equivalent, meaning that corresponding protons on either side of the central C3-C4 bond will have the same chemical shift.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | m | 2H | H-2, H-5 |

| ~2.5 | br s | 2H | OH |

| ~1.6 | m | 4H | H-3, H-4 |

| ~1.2 | d | 6H | CH₃ (C1, C6) |

Causality Behind ¹H NMR Assignments:

-

H-2 and H-5: These methine protons are directly attached to the electron-withdrawing hydroxyl groups, deshielding them and causing them to appear at a higher chemical shift (~3.8 ppm). They will appear as a multiplet due to coupling with the neighboring methyl and methylene protons.

-

Hydroxyl Protons (OH): The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. They typically appear as a broad singlet and may exchange with D₂O.

-

H-3 and H-4: These methylene protons are in the aliphatic region of the spectrum and will appear as a complex multiplet due to coupling with each other and with the methine protons at C2 and C5.

-

Methyl Protons (C1 and C6): The six protons of the two methyl groups are equivalent and will appear as a doublet due to coupling with the adjacent methine proton (H-2 and H-5).

¹³C NMR Spectroscopy

The C₂ symmetry of this compound also simplifies its ¹³C NMR spectrum, resulting in only three distinct signals.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~68 | C-2, C-5 |

| ~35 | C-3, C-4 |

| ~23 | C-1, C-6 |

Causality Behind ¹³C NMR Assignments:

-

C-2 and C-5: These carbons are bonded to the electronegative oxygen atoms of the hydroxyl groups, which causes a significant downfield shift to approximately 68 ppm.

-

C-3 and C-4: These methylene carbons are in the aliphatic region and are expected to resonate around 35 ppm.

-

C-1 and C-6: The terminal methyl carbons are the most shielded and will therefore appear at the lowest chemical shift, around 23 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorptions of the O-H and C-H bonds.

Typical IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2970-2850 | C-H stretch | Alkane |

| 1465 | C-H bend | Alkane |

| 1375 | C-H bend | Alkane (methyl) |

| 1150-1050 | C-O stretch | Secondary Alcohol |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound is a broad and intense absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding between the diol molecules. The sharp peaks in the 2970-2850 cm⁻¹ region are due to the C-H stretching vibrations of the hexane backbone. The C-O stretching vibration of the secondary alcohol functional groups is expected to appear in the fingerprint region, between 1150 and 1050 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common method.

Expected Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): While the molecular ion peak at m/z = 118 is expected, it may be weak or absent in the EI spectrum of alcohols due to facile fragmentation.

-

Major Fragment Ions:

-

m/z = 100: Loss of water ([M-H₂O]⁺).

-

m/z = 85: Loss of a methyl radical followed by loss of water.

-

m/z = 73: Cleavage between C2-C3 and C4-C5.

-

m/z = 45: A common fragment for secondary alcohols, corresponding to [CH₃CHOH]⁺. This is often the base peak.

-

Fragmentation Pathway:

The fragmentation of this compound is driven by the presence of the hydroxyl groups. The initial ionization will likely remove an electron from one of the oxygen atoms. Subsequent fragmentation can occur through several pathways, including alpha-cleavage (cleavage of the bond adjacent to the oxygen) and dehydration. The most favorable alpha-cleavage would result in the formation of the stable oxonium ion at m/z = 45.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

References

-

Stueckler, C., et al. (2010). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 8(13), 2946-2949. [Link]

-

PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Hexanediol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Hexanediol. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Hexanediol. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Hexanediol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Building Block for Advanced Polymers and Materials. Retrieved from [Link]

-

PubMed. (2000). Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization. Retrieved from [Link]

Sources

Synthesis of enantiopure (2S,5S)-hexane-2,5-diol

An In-Depth Technical Guide to the Synthesis of Enantiopure (2S,5S)-Hexane-2,5-diol

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern asymmetric synthesis, the C₂-symmetric diol, this compound, stands out as a pivotal chiral building block. Its true value is realized in its role as a direct precursor to highly effective chiral phosphine ligands, most notably the DuPhos family of catalysts.[1][2] These ligands have been instrumental in developing numerous stereoselective transformations, enabling the efficient synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereochemical fidelity of the final product is directly contingent on the enantiopurity of this diol precursor, making its synthesis a critical, non-trivial endeavor for researchers in process chemistry and drug development.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a practical and intellectually rigorous exploration of the most reliable and scalable synthetic strategies. We will delve into the underlying principles of each method, present field-tested protocols, and emphasize the self-validating systems embedded within these workflows to ensure reproducibility and scientific integrity.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiopure this compound primarily revolves around the stereoselective reduction of the achiral and readily available precursor, 2,5-hexanedione (also known as acetonylacetone).[3][4][5] The challenge lies in controlling the stereochemistry at two newly formed chiral centers to selectively yield the desired (S,S) enantiomer over the (R,R) enantiomer and the achiral meso-(2R,5S) diastereomer.[6]

The two dominant strategies to achieve this transformation are:

-

Biocatalytic Diastereoselective Reduction: Leveraging whole-cell microorganisms or isolated enzymes to perform the reduction with exceptional levels of stereocontrol.

-

Asymmetric Chemocatalysis: Employing chiral chemical catalysts or reagents to induce enantioselectivity in the reduction of the diketone.

This guide will focus predominantly on the biocatalytic route, as it represents a mature, scalable, and green chemistry-aligned approach that consistently delivers high enantiomeric and diastereomeric purity.[7]

Caption: High-level overview of synthetic routes from the achiral precursor to the target chiral diol.

Part 1: Biocatalytic Synthesis via Diastereoselective Reduction

The reduction of 2,5-hexanedione using whole-cell biocatalysts is a premier example of green chemistry in action. This method circumvents the need for expensive, and often toxic, heavy metal catalysts and operates under mild aqueous conditions. Microorganisms such as Lactobacillus kefir and yeasts like Pichia farinosa contain alcohol dehydrogenases (ADHs) that exhibit profound stereoselectivity, making them ideal for this transformation.[7][8]

Expertise & Experience: Why Whole-Cell Biocatalysis?

The decision to use whole-cell systems over isolated enzymes is a strategic one, rooted in practicality and scalability.

-

Cofactor Regeneration: ADHs require a hydride source, typically from the cofactor NADPH or NADH. In a whole-cell system, the microorganism's native metabolic machinery continuously regenerates the required cofactor. This eliminates the need to add expensive cofactors and a separate regeneration system, dramatically reducing operational costs.

-

Enzyme Stability: The cellular environment provides a natural matrix that protects the enzyme from degradation, often leading to higher operational stability and longevity compared to its isolated counterpart.

-

Cost-Effectiveness: It avoids the complex and costly downstream processing required to isolate and purify enzymes. The biomass itself is the catalyst.

Experimental Protocol: Batch Reduction with Lactobacillus kefir

This protocol is a robust, lab-scale procedure for the highly diastereoselective and enantioselective reduction of 2,5-hexanedione.

1. Culture Preparation & Inoculum Growth:

-

Step 1: Prepare the growth medium (e.g., MRS Broth for Lactobacilli) according to the manufacturer's instructions and sterilize by autoclaving.

-

Step 2: Aseptically inoculate the sterile medium with a glycerol stock of Lactobacillus kefir (e.g., DSM 20587).

-

Step 3: Incubate the culture at 30°C for 24-48 hours without shaking (as L. kefir is often grown as a static culture) until a dense cell suspension is achieved.

2. Bioreduction:

-

Step 1: Harvest the cells from the growth medium by centrifugation (e.g., 5,000 x g for 15 minutes).

-

Step 2: Resuspend the cell pellet in a sterile phosphate buffer solution (e.g., 100 mM, pH 6.5) to a specified cell concentration (e.g., 50 g/L wet cell weight). This step removes metabolic byproducts from the growth phase.

-

Step 3: To this resting cell suspension, add a carbon co-substrate for cofactor regeneration (e.g., glucose or isopropanol, typically at 1.5-2.0 molar equivalents to the diketone).

-

Step 4: Add 2,5-hexanedione (the substrate) to the desired final concentration. Causality Note: The substrate is often added slowly or in batches to avoid substrate inhibition of the enzymes, a common issue in biotransformations.[8] A typical starting concentration is 5-10 g/L.

-

Step 5: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure suspension. Monitor the pH and adjust as necessary, as cellular metabolism can cause acidification.

3. Reaction Work-up and Product Isolation:

-

Step 1: After the reaction is complete (typically 24-48 hours), remove the biomass by centrifugation or filtration.

-

Step 2: The resulting clarified supernatant contains the product diol. Saturate the aqueous solution with NaCl to decrease the solubility of the diol and minimize emulsion formation during extraction.

-

Step 3: Perform a liquid-liquid extraction of the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase). Ethyl acetate is chosen for its efficiency in extracting polar diols and its relatively low boiling point for easy removal.

-

Step 4: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Step 5: The resulting crude oil can be purified by silica gel column chromatography or distillation under reduced pressure to yield the pure this compound.

Trustworthiness: A Self-Validating System

This protocol's reliability hinges on rigorous in-process monitoring and final product analysis.

-

In-Process Controls: The reaction progress should be monitored by taking aliquots at regular intervals (e.g., every 4-6 hours). These samples are quenched, extracted, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This allows for tracking:

-

Substrate Consumption: Disappearance of the 2,5-hexanedione peak.

-

Product Formation: Appearance of the hexane-2,5-diol peaks.

-

-

Stereochemical Validation: The ultimate validation is the stereochemical purity of the final product. This is determined using a chiral analytical method.

-

Chiral GC/HPLC: The purified diol is analyzed on a chiral column (e.g., a cyclodextrin-based GC column). This separates the three stereoisomers—(2S,5S), (2R,5R), and meso—allowing for the precise determination of enantiomeric excess (ee) and diastereomeric excess (de). An ee and de of ≥99% is often achievable with this method.[1]

-

Data Presentation: Typical Bioreduction Parameters

| Parameter | Value | Rationale / Comment |

| Microorganism | Lactobacillus kefir | Proven high diastereoselectivity for the (S,S)-diol. |

| Substrate | 2,5-Hexanedione | Readily available achiral precursor. |

| Substrate Conc. | 5 - 10 g/L | Balances productivity with potential substrate inhibition. |

| Co-substrate | Glucose (1.5 eq) | Provides metabolic energy for cofactor (NADH/NADPH) regeneration. |

| Temperature | 30 °C | Optimal for microorganism viability and enzyme activity. |

| pH | 6.5 - 7.0 | Maintained within the physiological range of the cells. |

| Reaction Time | 24 - 48 hours | Monitored by GC until substrate is consumed. |

| Typical Yield | 70 - 85% | Isolated yield after purification. |

| Enantiomeric Excess (ee) | >99% | Determined by chiral GC analysis. |

| Diastereomeric Excess (de) | >99% | Determined by chiral GC analysis. |

Part 2: Asymmetric Chemocatalytic Reduction

While biocatalysis is highly effective, asymmetric chemical reduction offers an alternative that avoids the handling of microorganisms. These methods typically involve the reduction of 2,5-hexanedione using a standard hydride source (e.g., a borohydride) in the presence of a chiral auxiliary or catalyst that directs the stereochemical outcome. One documented approach involves the use of chiral sulfoxides to induce asymmetry during the reduction of a derivatized diketone.[9]

Expertise & Experience: A Mechanistic Viewpoint

In these systems, the chiral entity (e.g., a sulfoxide) coordinates to the substrate or the reducing agent, creating a chiral environment around the carbonyl groups. This sterically biased environment favors the approach of the hydride reagent from one face of the carbonyl over the other, leading to the preferential formation of one enantiomer. Achieving high selectivity at two distinct carbonyls simultaneously is a significant challenge, often leading to mixtures of diastereomers that require careful optimization of reaction conditions. While offering a cell-free workflow, these methods can require more complex starting materials, stoichiometric amounts of the chiral inducer, and potentially cryogenic temperatures, making them less economically favorable for large-scale production compared to optimized biocatalytic processes.

Caption: Step-by-step experimental workflow for the biocatalytic synthesis of this compound.

Conclusion and Outlook

The synthesis of enantiopure this compound is a well-established process, with biocatalytic reduction of 2,5-hexanedione standing as the most robust, scalable, and environmentally benign strategy. The inherent high selectivity of enzymes found in microorganisms like Lactobacillus kefir provides a direct and efficient route to this valuable chiral synthon with excellent optical purity. The self-validating nature of the protocol, through rigorous in-process chromatographic monitoring, ensures a high degree of control and reproducibility. For researchers and drug development professionals, mastering this synthesis provides access to a key building block for the construction of powerful asymmetric catalysts, thereby enabling the broader field of chiral synthesis.

References

- Vulcanchem. (n.d.). (2~{S},5~{R})-hexane-2,5-diol.

- Wikipedia. (n.d.). 2,5-Hexanediol.

- Sultan Qaboos University House of Expertise. (n.d.). 2.9 Chiral Pool Synthesis: Chiral Pool Syntheses from cis-Cyclohexadiene Diols.

- Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol.

- LookChem. (n.d.). This compound.

- Benchchem. (n.d.). A Technical Guide to the Enantiopure Synthesis of (2R,5R)-Hexane-2,5-diol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Building Block for Advanced Polymers and Materials.

- PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-.

- Fisher Scientific. (n.d.). (2S,5S)-2,5-Hexanediol 98.0+%, TCI America™.

- Semantic Scholar. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.

- RSC Publishing. (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor.

- ResearchGate. (2010). ChemInform Abstract: Asymmetric Synthesis of both Enantiomers of 2,5-Hexanediol and 2,6- Heptanediol Induced by Chiral Sulfoxides.

- ResearchGate. (n.d.). Chiral pool synthesis of enantiopure diacetals 2R,5R‐5, 2S,5S‐5,....

- Wikipedia. (n.d.). Hexane-2,5-dione.

- PubMed Central. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). PRODUCTION OF 2, 5-HEXANEDIOL USING Pichia farinose: A RESPONSE SURFACE METHODOLOGY.

- PubMed. (1997). Regioselective binding of 2,5-hexanedione to high-molecular-weight rat neurofilament proteins in vitro.

- ResearchGate. (n.d.). Metabolism of 2,5-hexanedione.

- ChemicalBook. (2020). What is 2,5-Hexanedione?Uses,Synthesis,Detection method.

Sources

- 1. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]

- 2. lookchem.com [lookchem.com]

- 3. 2,5-Hexanediol - Wikipedia [en.wikipedia.org]

- 4. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 5. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]

- 6. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Stereoisomers of Hexane-2,5-diol: Synthesis, Separation, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-2,5-diol is a structurally simple aliphatic diol that possesses two stereogenic centers, giving rise to a fascinating case of stereoisomerism. The molecule exists as three distinct stereoisomers: a pair of enantiomers, (2R,5R) and (2S,5S), and an achiral meso compound, (2S,5R). The spatial arrangement of the hydroxyl groups in these isomers dictates their physical properties and reactivity, making stereochemical control paramount in their synthesis and application. This guide provides an in-depth exploration of the structural nuances of these stereoisomers, outlines field-proven strategies for their stereoselective synthesis and analytical separation, and discusses their critical role as chiral building blocks in asymmetric catalysis and advanced materials science. This document is intended to serve as a technical resource for professionals in drug development and chemical research, where the precise control of molecular chirality is a fundamental requirement for innovation.

Foundational Stereochemistry of Hexane-2,5-diol

The hexane-2,5-diol molecule features a six-carbon backbone with hydroxyl groups at the C2 and C5 positions.[1] These two positions are stereogenic centers, as each is bonded to four different groups. This structural feature is the origin of its stereoisomerism.

The Three Distinct Stereoisomers

While the presence of two chiral centers (n=2) would typically suggest the possibility of 2^n = 4 stereoisomers, the symmetry of hexane-2,5-diol results in only three.

-

(2R,5R)-hexane-2,5-diol & (2S,5S)-hexane-2,5-diol: This pair constitutes a set of non-superimposable mirror images, known as enantiomers.[2][3] They possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment but rotate plane-polarized light in equal but opposite directions.[4]

-

meso-hexane-2,5-diol ((2S,5R)- or (2R,5S)-diol): This isomer has an internal plane of symmetry that renders the molecule achiral, despite the presence of two stereocenters.[5] Consequently, it is optically inactive. It is a diastereomer of both the (2R,5R) and (2S,5S) enantiomers, meaning it has different physical properties.[5][6]

The relationship between these isomers is a classic example of stereochemistry and is fundamental to understanding their application.

Caption: Relationships between the three stereoisomers of hexane-2,5-diol.

Physicochemical Properties

The difference in molecular symmetry between the meso form and the enantiomeric pair leads to variations in how the molecules pack in the solid state, resulting in distinct physical properties. While comprehensive data for all pure isomers can be sparse, the general principles of stereochemistry predict these differences.

| Property | (2R,5R)- / this compound | meso-Hexane-2,5-diol | Racemic Mixture (1:1) |

| Molecular Formula | C₆H₁₄O₂[2][3][7] | C₆H₁₄O₂[5] | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol [2][3][5] | 118.17 g/mol [5] | 118.17 g/mol |

| Chirality | Chiral | Achiral[5] | Optically inactive (external compensation) |

| Optical Activity | Optically active | Optically inactive[6] | Optically inactive |

| Melting Point (°C) | Typically differs from meso form | Typically differs from enantiomers[5] | May form a racemic compound or eutectic with a distinct melting point. |

| Boiling Point (°C) | ~217-219 (for mixture)[8] | ~217-219 (for mixture)[8] | ~217-219 (for mixture)[8] |

| Solubility | Fully miscible in water (for mixture)[9] | Fully miscible in water (for mixture)[9] | Fully miscible in water (for mixture)[9] |

Stereoselective Synthesis Strategies

The utility of hexane-2,5-diol stereoisomers is entirely dependent on the ability to produce them in high stereochemical purity. Standard synthetic methods often yield mixtures, necessitating specialized approaches for stereocontrol.

Synthesis of Stereoisomeric Mixtures via Diketone Reduction

The most direct route to hexane-2,5-diol is the reduction of the corresponding diketone, 2,5-hexanedione (also known as acetonylacetone).[10]

-

Causality of Mixture Formation: Standard reduction agents like sodium borohydride (NaBH₄) or catalytic hydrogenation over an achiral catalyst (e.g., Pt, Pd) will attack the planar carbonyl groups from either face with roughly equal probability. This non-selective reduction at two centers inevitably produces a mixture of all three stereoisomers: the racemic pair ((2R,5R) and (2S,5S)) and the meso diastereomer. The ratio of meso to racemic product can be influenced by the reaction conditions and the reducing agent used, but separation is required to isolate any single isomer.

Caption: General reduction of 2,5-hexanedione yields a mixture of stereoisomers.

Enantioselective Synthesis via Biocatalysis

For accessing enantiomerically pure (2R,5R)- or this compound, biocatalysis offers a highly effective and sustainable solution. The enzymes within microorganisms act as chiral catalysts, selectively producing one enantiomer.

-

Expertise in Action: Whole-cell catalysis using organisms like Lactobacillus kefir or Baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the enantioselective reduction of 2,5-hexanedione.[5] The enzymes (reductases) within these cells possess chiral active sites that preferentially bind the substrate in an orientation that leads to the formation of one specific enantiomer, often with high enantiomeric excess (ee). For example, certain yeast strains have been shown to selectively produce (2S,5S)-2,5-hexanediol.[10] The choice of microorganism and the fermentation conditions (pH, temperature, substrate concentration) are critical variables that must be optimized to maximize both yield and enantioselectivity.

Asymmetric Chemical Synthesis

Beyond biocatalysis, chemical methods using chiral catalysts or auxiliaries can provide access to enantiopure diols. One documented approach involves the stereoselective reduction of optically active diketodisulfoxides, where a chiral sulfoxide group directs the reduction, followed by removal of the auxiliary group to yield the enantiopure diol.[11] These methods, while often more complex than biocatalysis, can offer high levels of stereocontrol and access to either enantiomer by selecting the appropriate chiral auxiliary.[11][12]

Analytical Methodologies for Separation and Characterization

The analysis and separation of stereoisomers are non-trivial challenges. Since enantiomers have identical physical properties, specialized chiral environments are required to differentiate them.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for both the analytical quantification of enantiomeric excess and the preparative separation of enantiomers.

-

Mechanism of Separation: This technique relies on a chiral stationary phase (CSP). The stationary phases are often based on derivatives of cellulose or amylose coated onto a silica support.[13] As the racemic mixture of hexane-2,5-diol passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. One enantiomer will have a stronger or more prolonged interaction with the CSP than the other, causing it to travel more slowly through the column. This difference in interaction strength leads to different retention times, allowing for their separation.[13]

Experimental Protocol: Enantiomeric Separation via Chiral HPLC

This protocol provides a self-validating system for the separation of hexane-2,5-diol enantiomers.

-

System Preparation:

-

HPLC System: An HPLC system equipped with a UV detector is required.

-

Chiral Column: Select a polysaccharide-based chiral column (e.g., Daicel Chiralpak series).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting ratio is 95:5 (hexane:isopropanol). The alcohol modifier is crucial as it competes for interaction sites on the CSP and modulates retention and selectivity.[13]

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This step is critical for reproducible results.

-

-

Sample Preparation:

-

Dissolve a small amount of the hexane-2,5-diol stereoisomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-